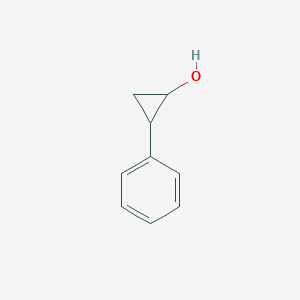
2-苯基环丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylcyclopropanol is a chemical compound with the molecular formula C9H10O . It is a molecular structure that consists of a cyclopropane ring attached to a phenyl group and a hydroxyl group .
Synthesis Analysis
The synthesis of cyclopropane structures like 2-Phenylcyclopropanol presents significant challenges for synthetic chemists . One of the methods used for the synthesis of such structures is the Kulinkovich reaction . This reaction has been used to synthesize an array of different cyclopropanes, including the structurally simple 1-phenylcyclopropanol .Molecular Structure Analysis
The molecular structure of 2-Phenylcyclopropanol consists of a three-membered cyclopropane ring attached to a phenyl group and a hydroxyl group . The molecular weight of this compound is 134.175 Da .Chemical Reactions Analysis
Cyclopropanols like 2-Phenylcyclopropanol can undergo ring-opening coupling reactions under certain conditions . For instance, cobalt-diphosphine catalysts can promote ring-opening coupling reactions between cyclopropanols and unactivated internal alkynes .Physical and Chemical Properties Analysis
2-Phenylcyclopropanol has a molecular weight of 134.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The physical form of 2-Phenylcyclopropanol is a pale-yellow to yellow-brown sticky oil to semi-solid .科学研究应用
反应性和立体化学: Sorba 等人(1982 年) 的一项研究考察了 2-苯基环丙基自由基的反应性,得出了它们低亲核性和起始过酸立体化学影响不足的结论。
代谢和生化反应: Riley 和 Hanzlik(1994 年) 研究了环丙基苯和对环丙基苯甲醚的代谢,注意到形成 1-苯基环丙醇的主要苄基羟基化。
合成和化学分析: 魏登哲(2013 年) 探索了以苯基 3-氯丙酸酯为起始原料合成具有潜在生物活性的新型化合物的可能性。
神经药理学和抗抑郁活性: Yardley 等人(1990 年) 对 2-苯基-2-(1-羟基环烷基)乙胺衍生物的潜在抗抑郁活性进行了研究,重点是神经递质摄取抑制。
抗 HIV 活性: Uchida 等人(1999 年) 提出了一种研究具有亚甲基环丙烷部分的核苷类似物及其抗 HIV-1 活性的方法。
新型化合物的晶体学和立体化学: Dulayymi 等人(2004 年) 研究了石榴酰胺的绝对立体化学,涉及 3-(2 S -庚基环丙-1 S -基)丙酸 2-苯基乙酰胺。
新型化合物的抗病毒活性: El-Shanbaky 等人(2020 年) 研究了 2-呋喃酮的合成及其抗病毒活性评估,包括衍生自 2-苯基环丙醇的化合物。
药理学和抗抑郁生化特征: Muth 等人(1986 年) 分析了 Wy-45,030(一种新型双环化合物和乙基环己醇衍生物)的抗抑郁生化特征。
作用机制
Target of Action
It’s worth noting that phenolic compounds, which include 2-phenylcyclopropanol, are known to interact with a variety of cellular targets, influencing numerous biochemical pathways .
Mode of Action
Phenolic compounds, in general, are known for their free radical scavenging and metal chelating properties, as well as their effects on cell signaling pathways and gene expression . They can interact with their targets, leading to changes in cellular functions .
Biochemical Pathways
Phenolic compounds are synthesized biogenetically through a shikimate/phenylpropanoid pathway . This pathway serves as the starting point for the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes . These compounds play important roles in plant defense and structural support .
Pharmacokinetics
It’s known that the bioavailability and pharmacodynamic action of phenolic compounds are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the phenolic compound .
Result of Action
Phenolic compounds are known to regulate several pathways, including those involved in cell apoptosis, proliferation, invasion, and metastasis . They also have the potential to scavenge harmful reactive oxygen species .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylcyclopropanol. For instance, the biosynthesis and yield of phenolic compounds are regulated by various environmental factors like light, temperature, drought, salinity, heavy metals, seasonal variations, and mineral concentrations . These factors can also significantly impact the chemical nature and stability of phenolic compounds .
安全和危害
未来方向
属性
IUPAC Name |
2-phenylcyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZCLGLXXXRKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-acetylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929056.png)
![1-(1-(2-aminoethyl)-1H-benzo[d]imidazol-2-yl)ethanol dihydrochloride](/img/structure/B2929057.png)
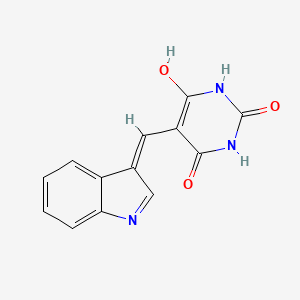
![2-(4-fluorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2929060.png)
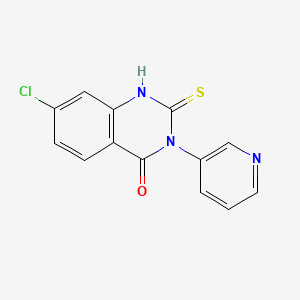
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2929063.png)
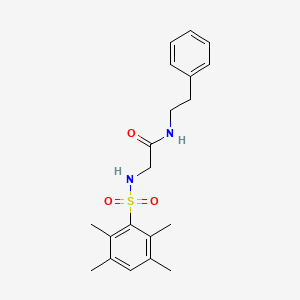

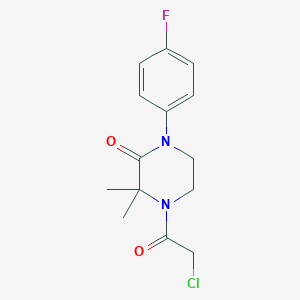
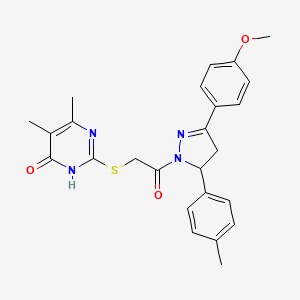
![[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2929072.png)
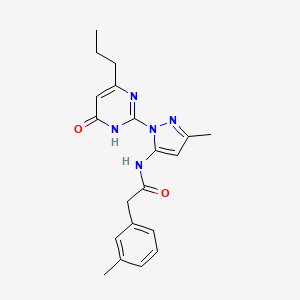
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
